Ceftaroline

Overview

Description

Ceftaroline fosamil, a fifth-generation cephalosporin, is a β-lactam antibiotic prodrug approved by the U.S. FDA in 2010 for treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) . It is bactericidal and exhibits broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae, as well as common Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae . Its unique mechanism involves dual binding to penicillin-binding proteins (PBPs): it acylates the active-site serine of PBP2a (critical for MRSA activity) and binds to an allosteric site, inducing structural changes that enhance antibiotic penetration . This compound’s MIC50/MIC90 values for MRSA are 1/2 μg/mL, demonstrating superior potency compared to older cephalosporins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core bicyclic structure. The process typically includes:

Formation of the bicyclic core: This step involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure.

Functional group modifications: Various functional groups are introduced through a series of reactions, including amination, thiolation, and esterification.

Final assembly: The final compound is assembled by coupling the modified bicyclic core with other functional groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce or modify functional groups.

Reduction: Reduction reactions can be used to modify specific functional groups, such as converting nitro groups to amines.

Substitution: Various substitution reactions can be performed to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Community-Acquired Bacterial Pneumonia (CABP)

Ceftaroline has shown non-inferiority to standard treatments such as ceftriaxone in clinical trials. In the FOCUS studies, clinical cure rates were 84.3% for this compound compared to 77.7% for ceftriaxone . Notably, in cases involving S. pneumoniae, the cure rate was significantly higher for this compound-treated patients (85.5% vs. 68.6%) .

Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)

In the CANVAS trials, this compound demonstrated similar success rates to vancomycin plus aztreonam in treating ABSSSIs caused by MRSA, with cure rates around 93% . This highlights its potential as a reliable alternative in treating resistant skin infections.

Efficacy in Special Populations

This compound has been utilized in various case studies where traditional therapies failed:

- A patient with an MRSA infection related to a ventriculopleural shunt successfully treated with this compound.

- Use as salvage therapy for patients with epidural abscesses infected with MRSA .

These cases underscore the drug's versatility and effectiveness in complex infections.

Synergy with Other Antibiotics

Research indicates that this compound may enhance the efficacy of other antibiotics like vancomycin against resistant strains such as vancomycin-intermediate S. aureus (VISA) . Studies have shown that combinations of beta-lactams with vancomycin can significantly improve antibacterial activity against these resistant strains.

Safety Profile

This compound has been well tolerated in clinical trials, exhibiting a safety profile comparable to other antibiotics used in similar settings . Common side effects include gastrointestinal disturbances and hypersensitivity reactions, though serious adverse events are rare.

Data Summary Table

| Application | Clinical Trials | Cure Rates (%) | Key Findings |

|---|---|---|---|

| Community-Acquired Pneumonia | FOCUS 1 & 2 | 84.3 vs 77.7 | Higher efficacy against S. pneumoniae |

| Acute Bacterial Skin Infections | CANVAS 1 & 2 | ~93 | Comparable to vancomycin plus aztreonam |

| Special Cases | Various | Variable | Effective in complex infections |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Ceftaroline vs. Ceftriaxone (Third-Generation Cephalosporin)

Ceftriaxone, a third-generation cephalosporin, is a standard therapy for CABP but lacks activity against MRSA. In Phase III trials, this compound demonstrated higher clinical cure rates (84.3% vs. 77.7%) and earlier symptom resolution (day 4 response: 69.5% vs. 59.4%) compared to ceftriaxone in hospitalized CABP patients .

Table 1: Clinical Efficacy in CABP (Phase III Trials)

| Parameter | This compound (%) | Ceftriaxone (%) | Difference (95% CI) |

|---|---|---|---|

| Clinical cure rate | 84.3 | 77.7 | +6.6 (1.6–11.8) |

| Day 4 response rate* | 69.5 | 59.4 | +10.1 (-0.6–20.6) |

This compound vs. Daptomycin (Lipopeptide Antibiotic)

Daptomycin, a cyclic lipopeptide, is a guideline-recommended MRSA therapy for diabetic foot infections (DFIs). However, a retrospective Veterans Health Administration (VHA) study found this compound associated with lower 30-day mortality (adjusted odds ratio: 0.35; 95% CI: 0.14–0.84) and fewer hospital readmissions compared to daptomycin . This compound’s β-lactam mechanism may reduce toxin production in S.

Table 2: Real-World Outcomes in DFIs

| Outcome | This compound | Daptomycin | Adjusted Risk Reduction |

|---|---|---|---|

| 30-day mortality | 3.7% | 9.8% | 65% lower risk |

| 90-day readmissions | 18.3% | 25.6% | 29% lower risk |

This compound vs. Vancomycin (Glycopeptide Antibiotic)

Vancomycin, a glycopeptide, has been a cornerstone for MRSA infections but requires therapeutic drug monitoring due to nephrotoxicity risks. In vitro studies show this compound’s MIC90 for MRSA (2 μg/mL) is lower than vancomycin’s MIC90 (typically 1–2 μg/mL, but higher in vancomycin-intermediate S. aureus (VISA)) . This compound’s rapid bactericidal activity and lack of nephrotoxicity make it advantageous in renal-impaired patients, though vancomycin retains utility in CNS infections due to better blood-brain barrier penetration .

This compound vs. Ceftazidime-Avibactam (β-Lactam/β-Lactamase Inhibitor)

Ceftazidime-avibactam combines a third-generation cephalosporin with a β-lactamase inhibitor, targeting multidrug-resistant Gram-negative bacteria. This compound lacks avibactam’s extended Gram-negative coverage but is uniquely effective against MRSA. Synergy studies show this compound combined with avibactam enhances activity against β-lactamase-producing anaerobes (e.g., Bacteroides fragilis), positioning it for polymicrobial infections with concurrent MRSA involvement .

Key Research Findings and Limitations

- Mechanistic Superiority : this compound’s dual binding to PBP2a distinguishes it from other cephalosporins, enabling MRSA coverage .

- Real-World Efficacy : Observational data (CAPTURE registry) support this compound’s use in ICU patients and those with severe renal dysfunction, populations underrepresented in trials .

- Limitations: Limited data on Enterococcus and Pseudomonas aeruginosa activity, and resistance emergence risks in prolonged therapies .

Biological Activity

Ceftaroline is a fifth-generation cephalosporin antibiotic that has gained attention for its efficacy against multidrug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive and Gram-negative pathogens. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound's antimicrobial activity is primarily mediated through its binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. Unlike other beta-lactam antibiotics, this compound can effectively bind to PBP2a, a protein associated with MRSA resistance. The unique ethoxyimino side-chain of this compound acts as a "Trojan horse," facilitating access to the active site of PBP2a, allowing the antibiotic to exert its effects even in resistant strains .

Key Mechanisms:

- Binding Affinity : this compound exhibits a significantly lower minimum inhibitory concentration (MIC) for PBP2a compared to other antibiotics like oxacillin and ceftriaxone, demonstrating its superior efficacy against resistant strains .

- Cell Lysis : The inhibition of PBPs leads to irregularities in the bacterial cell wall, ultimately resulting in bacterial cell death .

Pharmacokinetics

This compound is administered as an inactive prodrug, this compound fosamil, which is converted to the active form upon intravenous infusion. It follows a two-compartment pharmacokinetic model with a half-life of approximately 3 hours and is primarily eliminated via renal excretion .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Half-life | ~3 hours |

| Volume of distribution | 0.2–0.3 L/kg |

| Clearance | 8–10 L/h |

| Excretion | Renal |

Indications

This compound is approved for the treatment of:

- Community-Acquired Bacterial Pneumonia (CABP)

- Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)

Clinical Trials

This compound has been evaluated in several large-scale clinical trials. A systematic review highlighted its efficacy compared to standard treatments:

- CABP Trials : In trials comparing this compound to ceftriaxone, clinical cure rates were 84.3% for this compound versus 77.7% for ceftriaxone (difference: 6.6%; 95% CI: 1.6%–11.8%) .

- ABSSSI Trials : In patients with MRSA infections, cure rates were comparable between this compound (93.4%) and vancomycin plus aztreonam (94.3%) .

Meta-Analysis Findings

A meta-analysis indicated that this compound had a significantly lower risk of treatment failure compared to comparators, with a pooled risk ratio of 0.79 (95% CI: 0.65–0.95) .

Safety Profile

This compound has demonstrated a safety profile similar to that of other cephalosporins, with adverse events occurring at comparable rates across clinical trials. Notable side effects include:

- Liver function abnormalities in approximately 2.5% of patients.

- No significant differences in adverse event rates compared to comparator groups .

Case Study 1: Efficacy in Severe CAP

A study involving adults with severe community-acquired pneumonia treated with this compound showed a clinical response rate of 76%, with reduced ICU stay length and lower hospital costs compared to non-responders .

Case Study 2: Treatment of ABSSSIs

In patients with complicated skin infections caused by MRSA, this compound achieved high clinical cure rates, showcasing its effectiveness against difficult-to-treat pathogens .

Q & A

Basic Research Questions

Q. Q1. What experimental methodologies are recommended to investigate ceftaroline’s mechanism of action against methicillin-resistant Staphylococcus aureus (MRSA)?

Answer:

- Standard approach : Use in vitro binding assays (e.g., penicillin-binding protein [PBP] affinity studies) with radiolabeled this compound to quantify binding to PBPs 2a and 2x, critical for MRSA susceptibility .

- Validation : Pair with time-kill curve analyses to correlate binding affinity with bactericidal activity under varying pH and inoculum conditions .

- Data interpretation : Compare results to non-MRSA strains to isolate resistance-specific mechanisms .

Q. Q2. How should researchers design studies to assess this compound’s stability in different biological matrices (e.g., serum, cerebrospinal fluid)?

Answer:

- Core methodology : Employ high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify degradation products over time. Include controls for temperature, pH, and enzyme activity .

- Advanced validation : Use stability-indicating assays per ICH guidelines (e.g., forced degradation under oxidative/thermal stress) to confirm specificity .

- Statistical rigor : Apply linear mixed-effects models to account for inter-sample variability .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data on this compound’s efficacy in neutropenic animal models?

Answer:

- Methodological critique : Evaluate differences in model design (e.g., immune suppression protocols, inoculum size, or pharmacokinetic [PK] sampling frequency) that may confound results .

- Meta-analysis : Aggregate data from multiple studies using standardized effect sizes (e.g., Hedges’ g) to quantify overall efficacy and identify outliers .

- Mechanistic follow-up : Conduct transcriptomic profiling of bacterial pathogens post-treatment to identify survival pathways under immune-compromised conditions .

Q. Q4. What strategies are effective for analyzing this compound heteroresistance emergence in Streptococcus pneumoniae isolates?

Answer:

- Experimental design : Use population analysis profiling (PAP) with gradient plates or automated broth microdilution to detect subpopulations with reduced susceptibility .

- Genomic integration : Perform whole-genome sequencing (WGS) of resistant subpopulations to identify mutations in pbp genes or regulatory regions .

- Dynamic modeling : Apply PK/PD models to simulate heteroresistance evolution under fluctuating drug concentrations .

Q. Q5. How can researchers optimize this compound dosing regimens for critically ill patients with augmented renal clearance?

Answer:

- Pharmacometric approach : Develop physiologically based pharmacokinetic (PBPK) models incorporating renal function biomarkers (e.g., creatinine clearance) and therapeutic drug monitoring (TDM) data .

- Clinical validation : Design adaptive trials with Bayesian dose adjustments to maintain target drug exposure (e.g., %ƒT>MIC) in real-time .

- Risk-benefit analysis : Use Monte Carlo simulations to balance efficacy and toxicity risks under variable renal function .

Q. Methodological Frameworks

Q. Q6. What frameworks guide the formulation of research questions for this compound resistance surveillance studies?

Answer:

- PICO framework : Define Population (e.g., geographic regions), Intervention (this compound exposure), Comparison (baseline susceptibility), and Outcome (resistance rates) to structure hypotheses .

- FINER criteria : Ensure questions are Feasible (e.g., accessible isolates), Interesting (address knowledge gaps), Novel (untested regions), Ethical (data-sharing compliance), and Relevant (clinical impact) .

- Data integration : Combine phenotypic data (MICs) with genomic metadata (MLST, resistome) for multidimensional analysis .

Q. Q7. How should researchers address confounding variables in retrospective studies of this compound combination therapies?

Answer:

- Statistical adjustment : Use propensity score matching or inverse probability weighting to balance covariates (e.g., comorbidities, prior antibiotic exposure) .

- Sensitivity analysis : Test robustness of conclusions by iteratively excluding subsets of data (e.g., immunocompromised patients) .

- In vitro synergy validation: Perform checkerboard assays or time-lapse microscopy to confirm clinical observations .

Properties

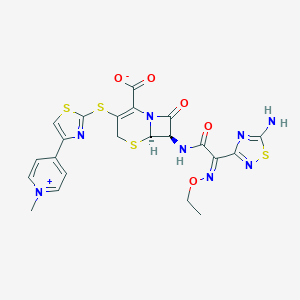

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N8O5S4/c1-3-35-27-13(16-26-21(23)39-28-16)17(31)25-14-18(32)30-15(20(33)34)12(9-36-19(14)30)38-22-24-11(8-37-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H3-,23,25,26,28,31,33,34)/b27-13-/t14-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFBRLNVZCCMSV-BIRGHMBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N8O5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172341 | |

| Record name | Ceftaroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189345-04-8 | |

| Record name | Pyridinium, 4-[2-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189345-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftaroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189345048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftaroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTAROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H36Z0FHR8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.